Enoxacin-d8

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

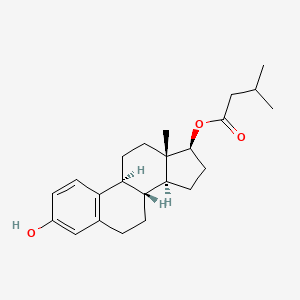

Enoxacin-d8 is a deuterated form of enoxacin, a broad-spectrum fluoroquinolone antibiotic. The deuterium atoms replace hydrogen atoms in the molecule, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic profiling. Enoxacin itself is known for its antibacterial properties, effective against both Gram-positive and Gram-negative bacteria.

作用机制

Target of Action

Enoxacin-d8, a deuterium-labeled variant of Enoxacin, primarily targets bacterial enzymes involved in DNA replication. The key targets are DNA gyrase (DNA Topoisomerase II) and DNA topoisomerase 4 . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound exerts its bactericidal action by inhibiting the essential bacterial enzymes DNA gyrase and DNA topoisomerase 4 . It binds to these enzymes, blocking bacterial DNA replication by preventing the untwisting required to replicate one DNA double helix into two . This interaction disrupts the bacterial cell’s ability to replicate and repair its DNA, leading to cell death .

Biochemical Pathways

This compound affects the biochemical pathways involved in bacterial DNA replication and repair . By inhibiting DNA gyrase and DNA topoisomerase 4, it disrupts the normal functioning of these pathways, leading to the cessation of bacterial growth and eventual cell death . Additionally, Enoxacin has been reported to enhance microRNA processing, which can lead to a wide response in cells .

Pharmacokinetics

Enoxacin is well absorbed from the gastrointestinal tract and is widely distributed throughout the body and in different biological tissues . It is primarily excreted in the urine as unchanged drug .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of bacterial growth and the induction of bacterial cell death . This is achieved through the disruption of DNA replication and repair processes in the bacterial cell . Additionally, Enoxacin has been reported to enhance the maturation of microRNAs, which can have various effects on cellular processes .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of reaction of Enoxacin with reactive species . Additionally, the presence of organic matter and water depth can impact the half-life of Enoxacin in sunlit natural waters

生化分析

Biochemical Properties

Enoxacin-d8, like Enoxacin, interferes with DNA replication by inhibiting bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, and their inhibition leads to the bactericidal action of this compound . This compound also acts as a microRNA processing activator, enhancing siRNA-mediated mRNA degradation and promoting the biogenesis of endogenous microRNAs .

Cellular Effects

This compound has potent activities against both gram-positive and -negative bacteria . It enhances the production of miRNAs with tumor suppressor functions, thus showing a cancer-specific growth-inhibitory effect . This effect is mediated by the miRNA biosynthesis protein TAR RNA-binding protein 2 (TRBP) .

Molecular Mechanism

The molecular mechanism of this compound involves binding to bacterial DNA gyrase and topoisomerase IV, inhibiting these enzymes and thereby blocking bacterial DNA replication . In addition, this compound binds to the miRNA biosynthesis protein TRBP, enhancing the processing of microRNAs .

Metabolic Pathways

This compound, as a fluoroquinolone antibiotic, is likely to be involved in the metabolic pathways related to drug metabolism and excretion

Transport and Distribution

As with other antibiotics, it is likely that this compound is transported via passive diffusion and active transport mechanisms .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to areas of the cell where DNA replication occurs .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Enoxacin-d8 involves the incorporation of deuterium atoms into the enoxacin molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with a deuterated precursor and carry out the necessary chemical transformations to obtain the final product. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process is optimized to minimize the loss of deuterium and maximize the efficiency of the synthesis.

化学反应分析

Types of Reactions

Enoxacin-d8 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Substitution: Various reagents, including halogens and nucleophiles, are used in substitution reactions, often under specific temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deuterated alcohols or amines.

科学研究应用

Enoxacin-d8 has several scientific research applications:

Chemistry: Used as a tracer in studies involving reaction mechanisms and metabolic pathways.

Biology: Employed in studies of enzyme kinetics and protein-ligand interactions.

Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

Industry: Applied in the development of new pharmaceuticals and in quality control processes.

相似化合物的比较

Similar Compounds

Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.

Norfloxacin: Similar antibacterial spectrum but less potent compared to enoxacin.

Ofloxacin: Shares the same mechanism but has a broader spectrum of activity.

Uniqueness

Enoxacin-d8 is unique due to the incorporation of deuterium, which provides distinct advantages in scientific research. The presence of deuterium can alter the metabolic and pharmacokinetic properties of the compound, making it a valuable tool for studying drug metabolism and interactions. Additionally, the deuterated form can provide insights into the stability and reactivity of the compound under various conditions.

属性

CAS 编号 |

1329642-60-5 |

|---|---|

分子式 |

C15H17FN4O3 |

分子量 |

328.373 |

IUPAC 名称 |

1-ethyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C15H17FN4O3/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20/h7-8,17H,2-6H2,1H3,(H,22,23)/i3D2,4D2,5D2,6D2 |

InChI 键 |

IDYZIJYBMGIQMJ-SQUIKQQTSA-N |

SMILES |

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O |

同义词 |

1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic Acid-d8; Enofloxacin-d8; Enofloxacine-d8; Enoksetin-d8; Flumark-d8; NSC 629661-d8; PD 107779-d8; Penetrex-d8; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B588939.png)

![1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate](/img/structure/B588941.png)

![3-{[(Butan-2-yl)amino]methyl}hexahydro-1H-pyrrolizine-1,2,7-triol](/img/structure/B588944.png)

![N-(2-Hydroxyethyl)-N-[(trimethylsilyl)methyl]acetamide](/img/structure/B588953.png)